molecular formula C10H8O2S B6598363 2-Methylbenzo[B]thiophene-6-carboxylic acid CAS No. 18781-41-4

2-Methylbenzo[B]thiophene-6-carboxylic acid

Cat. No.: B6598363
CAS No.: 18781-41-4
M. Wt: 192.24 g/mol
InChI Key: ALOZIPUQHCBGNE-UHFFFAOYSA-N
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Description

2-Methylbenzo[B]thiophene-6-carboxylic acid is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

The synthesis of 2-Methylbenzo[B]thiophene-6-carboxylic acid can be achieved through several synthetic routes. Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methylbenzo[B]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic substitution reactions are common for this compound, particularly at the benzene ring.

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes.

Scientific Research Applications

2-Methylbenzo[B]thiophene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylbenzo[B]thiophene-6-carboxylic acid involves its interaction with molecular targets such as myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair. By downregulating Mcl-1, this compound can induce apoptosis and inhibit DNA repair pathways, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

2-Methylbenzo[B]thiophene-6-carboxylic acid can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-1-benzothiophene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOZIPUQHCBGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739172
Record name 2-Methyl-1-benzothiophene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18781-41-4
Record name 2-Methyl-1-benzothiophene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-benzo[b]thiophene-6-carboxylic acid methyl ester (0.83 g, 4.0 mmol) is reacted with NaOH (0.80 g, 20 mmol) in H2O (20 mL). at reflux for 2 h. The reaction is cooled to 0° C. and acidified with 1.0 M HCl to pH (3˜4). It is extracted with EtOAc (3×100 mL); dried with Na2SO4 filtered and concentrated gives the title compound (0.78 g, 4.0 mmol, quant.). 1H NMR (CDCl3): δ 2.64 (d, J=0.89 Hz, 3H), 7.06 (s, 1H), 7.71 (d, J=8.3 Hz, 1H), 8.03 (dd, J=8.3, 1.7 Hz, 1H), 8.54 (d, J=0.8 Hz, 1H) ppm. ES-MS (m/z): calcd for C10H8O2S (M−H)−: 191.2. found: 191.0.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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